

# Comparative Pharmacokinetics of SIRT1 Activators: SRT3657 and SRT2104

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRT3657   |           |
| Cat. No.:            | B11934928 | Get Quote |

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of two key sirtuin 1 (SIRT1) activators, **SRT3657** and SRT2104. This document provides a comprehensive comparison of their known pharmacokinetic parameters, supported by available experimental data, to aid in the selection and application of these molecules in preclinical and clinical research.

## Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including metabolism, stress resistance, and aging. Pharmacological activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases. SRT2104 and SRT3657 are synthetic small molecule activators of SIRT1. While extensive clinical data is available for SRT2104, information on the pharmacokinetics of SRT3657 is limited in the public domain. This guide aims to consolidate the available information to provide a clear comparison.

## **Quantitative Pharmacokinetic Data**

A significant disparity exists in the publicly available pharmacokinetic data for SRT2104 and SRT3657. While SRT2104 has undergone extensive clinical evaluation, data for SRT3657 is scarce, primarily limited to its description as a brain-permeable agent.



**Table 1: Human Pharmacokinetic Parameters of SRT2104** 

| Parameter           | Value                                         | Conditions                     |
|---------------------|-----------------------------------------------|--------------------------------|
| Bioavailability (F) | ~14%                                          | Oral administration            |
| Clearance (CL)      | ~400 mL/min                                   | Intravenous administration     |
| Exposure (AUC)      | Dose-dependent, sub-<br>proportional increase | Single and repeated oral doses |
| Food Effect         | Up to 4-fold increase in exposure             | Administration with food       |
| Half-life (t1/2)    | Up to 24 hours                                | Following repeated dosing      |

Data compiled from human Phase 1 clinical trials.

**Table 2: Preclinical Data Overview** 

| Compound | Species | Dosing                          | Key Findings                                                                |
|----------|---------|---------------------------------|-----------------------------------------------------------------------------|
| SRT2104  | Mice    | 100 mg/kg/day in diet           | Increased SIRT1 protein levels, extended lifespan, and improved healthspan. |
| SRT3657  | Mice    | 30 mg/kg/day via oral<br>gavage | Brain-permeable;<br>activates SIRT1 in the<br>brain.                        |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols representative of the studies conducted on SRT2104.

## **Human Pharmacokinetic Studies for SRT2104**



Study Design: Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation studies were conducted in healthy male and female volunteers. A radioactive microtracer study was also performed to determine absolute bioavailability and clearance.

### Dosing and Administration:

- Single Ascending Dose: Oral doses ranging from 0.03 g to 3.0 g.
- Multiple Ascending Dose: Daily oral doses for 7 days.
- Food Effect: Administration of a single dose with a high-fat meal.
- Formulation: Administered as an oral suspension or in capsules.

#### Sample Collection and Analysis:

- Serial blood samples were collected at predefined time points post-dosing.
- Plasma concentrations of SRT2104 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2, CL, Vd) were calculated using noncompartmental analysis.

# Signaling Pathway and Experimental Workflow SIRT1 Signaling Pathway

SIRT1 activators like SRT2104 and **SRT3657** enhance the deacetylase activity of SIRT1, which targets a wide array of proteins involved in metabolic regulation and stress response.





Click to download full resolution via product page

Caption: Simplified signaling pathway of SIRT1 activation by SRT2104 and **SRT3657**, leading to downstream cellular effects.

### **General Preclinical Pharmacokinetic Workflow**

The following diagram illustrates a typical workflow for assessing the pharmacokinetic profile of a novel compound in a preclinical setting.





Click to download full resolution via product page

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of novel chemical entities.



## **Discussion and Conclusion**

The comparison between SRT2104 and **SRT3657** highlights a significant knowledge gap in the pharmacokinetics of the latter. SRT2104 has been characterized by a dose-dependent but subproportional increase in exposure, a bioavailability of approximately 14%, and a notable food effect that can enhance exposure up to four-fold.[1][2] Its clearance is around 400 ml/min.[1][2] These findings are based on extensive human clinical trials.

In contrast, the primary piece of pharmacokinetic information available for **SRT3657** is its ability to permeate the brain, a crucial feature for a SIRT1 activator intended for neurological indications. However, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) properties are not publicly available.

For researchers selecting a SIRT1 activator, the choice between SRT2104 and **SRT3657** will depend heavily on the intended application. For studies requiring a well-characterized pharmacokinetic profile in humans and where systemic exposure is the primary goal, SRT2104 is the compound with substantial supporting data. For research focused on central nervous system targets, the brain permeability of **SRT3657** makes it a compelling, albeit less characterized, option.

Further preclinical studies are warranted to delineate the pharmacokinetic profile of **SRT3657**. Such data would be invaluable for the research community to enable direct comparisons with other SIRT1 activators and to facilitate its potential translation into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical pharmacokinetic, toxicological and biomarker evaluation of SR16157, a novel dual-acting steroid sulfatase inhibitor and selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Behaviors of Intravenously Administered siRNA in Glandular Tissues PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Comparative Pharmacokinetics of SIRT1 Activators: SRT3657 and SRT2104]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934928#comparative-pharmacokinetics-of-srt3657-and-srt2104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com